Cas no 921804-09-3 (2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

2,6-Difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a fluorinated benzamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dihydropyridazine core linked to a difluorobenzamide moiety, which may confer enhanced metabolic stability and binding affinity in biological systems. The presence of multiple fluorine atoms can improve lipophilicity and bioavailability, making it a candidate for further investigation in drug discovery. This compound's unique scaffold suggests utility as an intermediate or lead molecule for developing enzyme inhibitors or receptor modulators. Its well-defined chemical properties facilitate precise characterization and reproducibility in research settings.
2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide structure
921804-09-3 structure
Product name:2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
CAS No:921804-09-3
MF:C19H14F3N3O2
MW:373.32857465744
CID:6020159
PubChem ID:20932368

2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide
    • Benzamide, 2,6-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-
    • 921804-09-3
    • 2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
    • 2,6-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
    • 2,6-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
    • AKOS001970154
    • F2236-0225
    • Inchi: 1S/C19H14F3N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27)
    • InChI Key: PKZRCPZECCQCOP-UHFFFAOYSA-N
    • SMILES: C(NCCN1N=C(C2=CC=C(F)C=C2)C=CC1=O)(=O)C1=C(F)C=CC=C1F

Computed Properties

  • Exact Mass: 373.10381118g/mol
  • Monoisotopic Mass: 373.10381118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • pka: 12.48±0.46(Predicted)

2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2236-0225-1mg
2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921804-09-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2236-0225-2μmol
2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921804-09-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2236-0225-3mg
2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921804-09-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2236-0225-2mg
2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
921804-09-3 90%+
2mg
$59.0 2023-05-16

Additional information on 2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide

Introduction to 2,6-Difluoro-N-{2-3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 921804-09-3)

2,6-Difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide, with the CAS number 921804-09-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include difluorobenzene and pyridazine moieties, making it a promising candidate for various therapeutic applications.

The chemical structure of 2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide is composed of a difluorobenzene ring attached to an amide group, which is further linked to a substituted pyridazine ring. The presence of fluorine atoms in both the benzene and phenyl groups contributes to the compound's lipophilicity and metabolic stability, which are crucial properties for drug candidates.

Recent studies have highlighted the potential of 2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it a promising candidate for further development in this field.

In addition to its neuroprotective properties, 2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide has also shown potential as an anti-inflammatory agent. Studies conducted in vitro and in vivo have demonstrated that the compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential therapeutic option for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide have been extensively studied. Data from preclinical trials indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties suggest that the compound could be administered orally with minimal dosing frequency.

The safety profile of 2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide has been evaluated through various toxicity studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile further supports its potential as a therapeutic agent.

In conclusion, 2,6-difluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 921804-09-3) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the treatment of neurodegenerative diseases and inflammatory conditions. Ongoing research continues to explore its full potential and optimize its use in clinical settings.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica